Methyl 3-azidopyridine-2-carboxylate
Description
Methyl 3-azidopyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with an azido (-N₃) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. The azido group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or material science. The ester moiety enhances solubility in organic solvents and modulates electronic properties of the pyridine ring.
Properties
IUPAC Name |
methyl 3-azidopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-5(10-11-8)3-2-4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIBJOMOPQKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azidopyridine-2-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of methyl 3-aminopyridine-2-carboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azidopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Major Products:
Substitution Reactions: Various substituted pyridine derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Methyl 3-aminopyridine-2-carboxylate.
Scientific Research Applications
Methyl 3-azidopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazole rings through cycloaddition reactions.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-azidopyridine-2-carboxylate is primarily related to its ability to undergo cycloaddition reactions. The azido group acts as a 1,3-dipole, which can react with dipolarophiles such as alkynes to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
Molecular Targets and Pathways: In biological systems, the compound can be used to label and track biomolecules, allowing researchers to study various molecular pathways and interactions. The triazole rings formed through cycloaddition reactions are stable and can be used to create bioconjugates with enhanced properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-azidopyridine-2-carboxylate with structurally related pyridine and non-pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Methyl 3-amino-2-pyrazinecarboxylate
- Structure: Pyrazine ring (two nitrogen atoms) with 3-amino (-NH₂) and 2-carboxylate (-COOCH₃) groups.
- Key Differences: Ring System: Pyrazine vs. pyridine. The additional nitrogen in pyrazine increases electron-deficient character, altering reactivity in nucleophilic substitutions. Substituent: Azido (-N₃) vs. amino (-NH₂). The azido group is more reactive in cycloadditions, whereas the amino group participates in hydrogen bonding and amidation reactions. Solubility: Soluble in methanol/DMSO, similar to pyridine esters, but the amino group may enhance aqueous solubility compared to azido derivatives .
Methyl 3-aminocyclopentanecarboxylate
- Structure: Cyclopentane ring with 3-amino (-NH₂) and 2-carboxylate (-COOCH₃) groups.
- Key Differences: Ring Aromaticity: Non-aromatic cyclopentane vs. aromatic pyridine. Lacks conjugation, reducing stability and electronic delocalization. Reactivity: The amino group in this aliphatic compound is less acidic than in aromatic systems. Applications may focus on peptide synthesis rather than click chemistry .
(E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate
- Structure: Pyridine ring with 2-amino (-NH₂), 5-methyl (-CH₃), and acrylate (-CH₂COOCH₃) substituents.
- Key Differences: Substituent Diversity: Acrylate group introduces α,β-unsaturated ester reactivity (e.g., Michael additions). Electronic Effects: Methyl and amino groups donate electrons, contrasting with the electron-withdrawing azido group in the target compound .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Pyridine ring with 3-chloro (-Cl), 5-trifluoromethyl (-CF₃), and 2-carboxylate (-COOCH₃).
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| This compound | C₇H₅N₃O₂ | 179.14 (calc.) | 3-N₃, 2-COOCH₃ | Click chemistry, photolysis | Bioconjugation, polymers |
| Methyl 3-amino-2-pyrazinecarboxylate | C₆H₇N₃O₂ | 153.14 | 3-NH₂, 2-COOCH₃ | Amidation, hydrogen bonding | Drug intermediates |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | 3-NH₂, 2-COOCH₃ (aliphatic) | Peptide coupling, aliphatic amination | Organic synthesis |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₈H₅ClF₃NO₂ | 257.58 | 3-Cl, 5-CF₃, 2-COOCH₃ | Nucleophilic substitution | Agrochemicals, pharmaceuticals |
Research Findings and Trends
- Azido vs. Amino analogs are more stable but lack the same versatility in bioorthogonal chemistry .
- Ring Aromaticity : Pyridine-based esters generally show higher thermal stability and solubility in polar aprotic solvents compared to aliphatic or pyrazine systems .
- Electron-Withdrawing Effects : Trifluoromethyl and chloro substituents enhance electrophilicity, making such compounds preferred in cross-coupling reactions, whereas azido groups prioritize "click" applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-azidopyridine-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting methyl 3-aminopyridine-2-carboxylate with sodium azide under acidic conditions, followed by purification using column chromatography. Optimization includes varying catalysts (e.g., using piperidine as a base), adjusting reaction temperature (reflux in ethanol), and controlling stoichiometry. For example, evidence from analogous azide syntheses highlights the use of reflux conditions with piperidine to enhance reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/IR/MS : - and -NMR confirm structural integrity (e.g., azide peaks at ~2100 cm in IR). Mass spectrometry validates molecular weight .
- X-ray crystallography : Use SHELX-97 for structure refinement. Mercury CSD 2.0 aids in visualizing packing patterns and validating hydrogen-bonding networks .
Q. What safety protocols are essential when handling this compound?
- Methodology : Conduct reactions in a fume hood due to potential azide explosivity. Use personal protective equipment (PPE) and avoid contact with metals. Storage should be in airtight containers at –20°C, as recommended for similar azide compounds .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
- Methodology : Apply SHELXL’s least-squares refinement with restraints for unusual geometries. Cross-validate using Mercury’s "Packing Similarity" tool to compare intermolecular interactions with analogous structures in the Cambridge Structural Database (CSD). Discrepancies may arise from thermal motion; use anisotropic displacement parameters for accurate modeling .
Q. What strategies improve regioselectivity in azide substitutions on pyridine derivatives?
- Methodology : Employ DFT calculations (e.g., Gaussian09) to predict reactive sites based on electron density maps. Experimentally, introduce electron-withdrawing groups (EWGs) at the 2-position to direct azide addition to the 3-position. Monitor reaction progress via LC-MS to identify intermediates .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes). Validate predictions with in vitro assays, such as MIC (Minimum Inhibitory Concentration) tests against Gram-positive pathogens. Structural analogs in PubChem show promise as antimicrobial agents .
Q. What experimental approaches mitigate decomposition of azide-containing compounds during storage?
- Methodology : Conduct stability studies using TGA/DSC to identify degradation triggers (e.g., light, humidity). Stabilize the compound by lyophilization or formulation with excipients like cyclodextrins. Store under inert gas (argon) to prevent oxidation .
Q. How do steric and electronic effects influence the reactivity of this compound in click chemistry?
- Methodology : Perform kinetic studies comparing cycloaddition rates with alkynes of varying steric bulk. Use -NMR to track reaction progress. Computational analysis (NBO) quantifies electronic effects, revealing that electron-deficient alkynes accelerate reactions due to enhanced Huisgen cycloaddition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
